molecular formula C9H15Br B3214032 5-(Bromomethyl)cyclooct-1-ene CAS No. 113358-30-8

5-(Bromomethyl)cyclooct-1-ene

Cat. No.: B3214032
CAS No.: 113358-30-8
M. Wt: 203.12 g/mol
InChI Key: HGTVLUGMSRTWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)cyclooct-1-ene is an organic compound with the molecular formula C9H15Br It is a derivative of cyclooctene, characterized by the presence of a bromomethyl group at the 5-position of the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)cyclooct-1-ene typically involves the bromination of cyclooctene derivatives. One common method is the bromination of 5-methylcyclooct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)cyclooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclooctylmethanol.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 5-Azidomethylcyclooct-1-ene.

    Oxidation: 5-Hydroxycyclooct-1-ene.

    Reduction: Cyclooctylmethanol.

Scientific Research Applications

5-(Bromomethyl)cyclooct-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)cyclooct-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

  • 5-Chloromethylcyclooct-1-ene
  • 5-Iodomethylcyclooct-1-ene
  • 5-Methylcyclooct-1-ene

Comparison: 5-(Bromomethyl)cyclooct-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)cyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTVLUGMSRTWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80764951
Record name 5-(Bromomethyl)cyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113358-30-8
Record name 5-(Bromomethyl)cyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)cyclooct-1-ene
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)cyclooct-1-ene
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)cyclooct-1-ene
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)cyclooct-1-ene
Reactant of Route 5
5-(Bromomethyl)cyclooct-1-ene
Reactant of Route 6
5-(Bromomethyl)cyclooct-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.